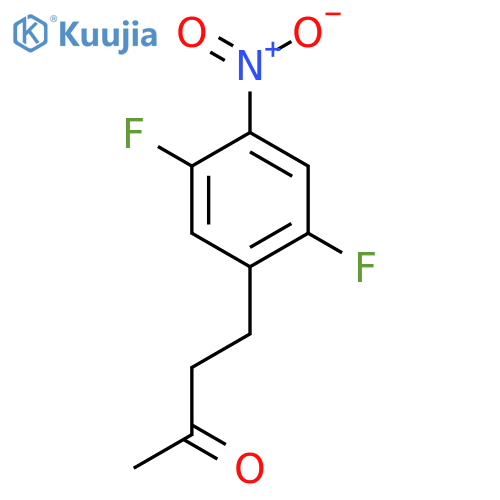Cas no 2228601-88-3 (4-(2,5-difluoro-4-nitrophenyl)butan-2-one)

2228601-88-3 structure
商品名:4-(2,5-difluoro-4-nitrophenyl)butan-2-one
4-(2,5-difluoro-4-nitrophenyl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(2,5-difluoro-4-nitrophenyl)butan-2-one
- EN300-1787020
- 2228601-88-3
-
- インチ: 1S/C10H9F2NO3/c1-6(14)2-3-7-4-9(12)10(13(15)16)5-8(7)11/h4-5H,2-3H2,1H3
- InChIKey: AYVQKGJZHUFAEI-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=CC=1CCC(C)=O)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 229.05504947g/mol
- どういたいしつりょう: 229.05504947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-(2,5-difluoro-4-nitrophenyl)butan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787020-1.0g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1787020-0.25g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1787020-10.0g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1787020-0.05g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1787020-5.0g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1787020-5g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 5g |
$3520.0 | 2023-09-19 | ||
| Enamine | EN300-1787020-2.5g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1787020-10g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 10g |
$5221.0 | 2023-09-19 | ||
| Enamine | EN300-1787020-0.1g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1787020-0.5g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 0.5g |
$1165.0 | 2023-09-19 |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
2228601-88-3 (4-(2,5-difluoro-4-nitrophenyl)butan-2-one) 関連製品
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬